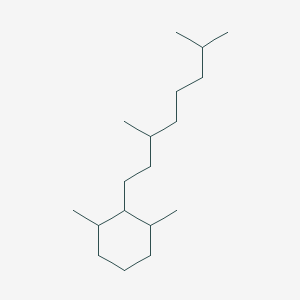

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with a 3,7-dimethyloctyl group and two methyl groups at positions 1 and 3. Cyclohexane derivatives are known for their stability and are widely used in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Cl2 or Br2 in the presence of UV light or heat.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated cyclohexane derivatives.

Applications De Recherche Scientifique

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of cyclic hydrocarbons in biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.

Mécanisme D'action

The mechanism of action of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- involves its interaction with molecular targets and pathways within a system. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane-associated processes. In chemical reactions, its reactivity is influenced by the presence of substituents on the cyclohexane ring, which can stabilize or destabilize reaction intermediates.

Comparaison Avec Des Composés Similaires

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- can be compared with other cyclohexane derivatives, such as:

Cyclohexane,1,3,5-trimethyl-: Similar in structure but with an additional methyl group, leading to different reactivity and physical properties.

Cyclohexane,1,2,4-trimethyl-: Another isomer with different substitution patterns, affecting its chemical behavior.

Cyclohexane,1,3-dimethyl-: Lacks the 3,7-dimethyloctyl group, resulting in simpler reactivity and fewer applications.

The uniqueness of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Activité Biologique

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a complex organic compound classified as a cycloalkane. Its chemical formula is C18H36, with a molecular weight of 252.4784 g/mol. The structure features a cyclohexane ring with a 3,7-dimethyloctyl group and two methyl groups at positions 1 and 3. This unique substitution pattern contributes to its distinct chemical and biological properties.

Chemical Structure

The compound can be represented by the following InChI and SMILES notation:

- InChI: InChI=1S/C18H36/c1-14(2)8-6-9-15(3)12-13-18-16(4)10-7-11-17(18)5/h14-18H,6-13H2,1-5H3

- SMILES: CCCCCC(C)C(C)(C)C(C)C

Cyclohexane derivatives like Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- interact with biological membranes due to their hydrophobic nature. This interaction can alter membrane fluidity and permeability, which may affect various cellular processes such as signaling pathways and membrane transport mechanisms. The compound's structure allows it to integrate into lipid bilayers, potentially influencing the behavior of membrane proteins and lipids.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of cyclohexane derivatives have been explored in several studies. For instance, compounds with similar structures have been tested against cancer cell lines, showing varying degrees of antiproliferative activity. The effectiveness often correlates with the degree of substitution on the cyclohexane ring and the presence of functional groups that can interact with cellular targets .

Case Studies

- Antitumor Activity : A study evaluated the biological activity of cyclohexane derivatives against human melanoma cells. Results indicated that certain substituted cyclohexanes exhibited cytotoxic effects with IC50 values ranging from 15 to 46 µg/mL .

- Antibacterial Properties : Another investigation into structurally related compounds revealed significant inhibition zones against Gram-positive and Gram-negative bacteria. The presence of alkyl substituents was linked to enhanced antimicrobial activity .

Comparative Analysis

To understand the biological implications of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-, it is beneficial to compare it with other cyclohexane derivatives:

| Compound | Antimicrobial Activity | Antitumor Activity | Notes |

|---|---|---|---|

| Cyclohexane,1,3-dimethyl- | Moderate | Low | Lacks complex substitutions |

| Cyclohexane,1,2,4-trimethyl- | High | Moderate | More complex structure enhances activity |

| Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- | Potentially High | Under Investigation | Unique substitution pattern |

Propriétés

Numéro CAS |

19550-61-9 |

|---|---|

Formule moléculaire |

C18H36 |

Poids moléculaire |

252.5 g/mol |

Nom IUPAC |

2-(3,7-dimethyloctyl)-1,4-dimethylcyclohexane |

InChI |

InChI=1S/C18H36/c1-14(2)7-6-8-15(3)10-12-18-13-16(4)9-11-17(18)5/h14-18H,6-13H2,1-5H3 |

Clé InChI |

XHVBQPDSEXIKTL-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1CCC(C)CCCC(C)C)C |

SMILES canonique |

CC1CCC(C(C1)CCC(C)CCCC(C)C)C |

Synonymes |

1,4-DIMETHYL-2-(3,7-DIMETHYLOCTYL)CYCLOHEXANE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.